molecular formula C13H12N2O2 B13795436 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide CAS No. 783370-79-6

2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide

Cat. No.: B13795436
CAS No.: 783370-79-6
M. Wt: 228.25 g/mol
InChI Key: TZLZBWJIZGLFTL-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide typically involves the reaction of 2-hydroxy-4-methylbenzoic acid with pyridin-4-ylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-4-methyl-N-(pyridin-4-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxyl and amide groups allow for diverse chemical modifications, making it a versatile compound for various applications .

Properties

CAS No.

783370-79-6

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

2-hydroxy-4-methyl-N-pyridin-4-ylbenzamide

InChI

InChI=1S/C13H12N2O2/c1-9-2-3-11(12(16)8-9)13(17)15-10-4-6-14-7-5-10/h2-8,16H,1H3,(H,14,15,17)

InChI Key

TZLZBWJIZGLFTL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=NC=C2)O

Origin of Product

United States

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